1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
Description
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two functional groups: a methylthio (-SMe) group at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position.
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(17-2)6-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
BAWXERFWEAWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Pre-Substituted Benzene Derivatives
A plausible route involves Friedel-Crafts acylation of a pre-functionalized benzene ring containing methylthio and trifluoromethoxy groups. For example, 4-(methylthio)-2-(trifluoromethoxy)benzene can react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the target ketone. However, the electron-withdrawing trifluoromethoxy group deactivates the ring, potentially necessitating harsher conditions or alternative catalysts.
Reaction Conditions :
Grignard Reagent-Mediated Ketone Formation
Drawing from WO2021171301A1, a Grignard approach could be adapted. A halogenated precursor (e.g., 4-bromo-2-(trifluoromethoxy)phenyl methyl sulfide) is treated with magnesium to form the Grignard reagent, which subsequently reacts with acetone or an acetyl equivalent. Post-oxidation or hydrolysis would yield the ketone.
Example Protocol :
- Grignard Formation :
- Ketone Introduction :
Sequential Substitution and Acylation
An alternative sequential approach involves:
- Trifluoromethoxy Introduction : Electrophilic trifluoromethoxylation using AgOTf/Selectfluor®.
- Methylthio Installation : Nucleophilic substitution of a para-halide with NaSMe.
- Ketone Formation : Vilsmeier-Haack acylation or oxidation of a propargyl alcohol intermediate.
Key Data :
Analytical and Optimization Insights
Catalytic Systems and Solvent Effects
Transition metal catalysts (e.g., Fe, Cu) enhance cross-coupling efficiency for sulfur incorporation. Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while aromatic hydrocarbons (toluene) favor Grignard reactions.
Purification Challenges
The target compound’s lipophilic nature necessitates chromatographic purification (silica gel, hexane/EtOAc). Crystallization from cyclopentane or cyclohexane achieves >99% purity, as demonstrated in analogous oxime syntheses.
Comparative Evaluation of Methods
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups may play a role in modulating the compound’s binding affinity and specificity. The pathways involved in its action can include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propan-2-one Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Electronic Effects :
- The methylthio (-SMe) group is electron-donating, while trifluoromethoxy (-OCF₃) is strongly electron-withdrawing. The ortho positioning of -OCF₃ in the target compound may sterically hinder interactions compared to para-substituted analogs like CAS 1249274-01-8 .
- Chlorinated derivatives (e.g., CAS 1804501-20-9) exhibit higher molecular weights and altered reactivity due to the electronegative chlorine atom .
Physicochemical Properties: Chloro-substituted analogs (e.g., 298.71 g/mol) have higher boiling points (~300°C) compared to non-chlorinated derivatives, likely due to increased molecular mass and polarity .
Pharmacological and Metabolic Considerations
- Metabolic Pathways : Sulfur-containing compounds like the target are prone to oxidative metabolism. For instance, 4-MTA (a methylthio-substituted amphetamine) undergoes oxidative deamination to form 1-[4-(methylthio)phenyl]propan-2-one, followed by reduction or glucuronidation . This suggests that the target compound may share similar metabolic fates.
- The target compound’s substituents could modulate similar activity.
Biological Activity
Molecular Structure
- Molecular Formula : C11H11F3O2S
- Molecular Weight : 264.27 g/mol
The presence of the trifluoromethoxy group significantly influences the electronic properties of the compound, potentially enhancing its reactivity and interaction with biological targets.
Comparison with Related Compounds
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one | Trifluoromethoxy group position | Altered electronic properties |
| 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one | Trifluoromethyl group instead of trifluoromethoxy | Different reactivity patterns |
| 1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one | Chlorine atom substitution | Potentially different biological activity due to halogen presence |
This table illustrates how variations in structure can lead to differences in biological activity and chemical behavior.
Pharmacological Properties
While direct studies on this compound are sparse, similar compounds have demonstrated various pharmacological effects:
- Anti-inflammatory Activity : Compounds with methylthio and trifluoromethoxy groups often exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
- Antimicrobial Activity : The structural features suggest potential antimicrobial effects, as similar compounds have shown efficacy against bacterial and fungal strains.
- Anticancer Activity : Some analogs have been reported to possess antiproliferative effects in cancer cell lines, indicating that this compound might also interact with cancer-related pathways.
Antiproliferative Effects
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity in various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM . These findings suggest that the compound may disrupt microtubule formation or induce apoptosis through similar mechanisms.
Enzymatic Inhibition
Similar compounds have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. In vitro assays demonstrated that specific derivatives were more effective than known inhibitors like brequinar, suggesting potential therapeutic applications in immunosuppressive treatments .
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Claisen-Schmidt | Aldehyde + propan-2-one | NaOH/EtOH, RT | ~60-70 | ≥95% |
| Grignard Addition | Aryl bromide + methyl magnesium bromide | THF, reflux | ~50 | ~90% |
Advanced: How can researchers address contradictions in NMR data for derivatives of this compound?
Methodological Answer:
Discrepancies in NMR signals (e.g., splitting patterns or unexpected shifts) often arise from dynamic conformational changes or residual solvent effects . To resolve these:
- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for trifluoromethoxy (CF₃O-) and methylthio (S-CH₃) groups .
- Perform variable-temperature NMR to detect hindered rotation in substituents like the trifluoromethoxy moiety.
- Cross-validate with computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
Basic: What spectroscopic markers distinguish this compound?
Methodological Answer:
Key spectroscopic features include:
- FT-IR : Strong C=O absorption at 1695–1710 cm⁻¹; S-CH₃ stretch at 710–730 cm⁻¹ .
- ¹H NMR :
- Methylthio group (S-CH₃): δ 2.45–2.55 ppm (singlet).
- Trifluoromethoxy (CF₃O-): δ 4.30–4.50 ppm (coupled with adjacent aromatic protons).
- ¹³C NMR :
Advanced: How do computational models predict the metabolic fate of this compound in biological systems?
Methodological Answer:
Metabolism can be predicted using in silico tools (e.g., MetaSite, Schrödinger) based on structural analogs like 4-MTA, which undergoes oxidative deamination to form propan-2-one derivatives . Key pathways:
Phase I Metabolism :
- Oxidative deamination : Formation of 1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-ol.
- β-Hydroxylation : Generation of 2-amino-1-[4-(methylthio)phenyl]propan-1-ol derivatives.
Phase II Metabolism :
- Glucuronidation or sulfation of hydroxylated metabolites .
Q. Table 2: Predicted Metabolites
| Pathway | Metabolite Structure | Detection Method (LC-MS/MS) |
|---|---|---|
| Oxidative deamination | 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-ol | m/z 294.06 [M+H]+ |
| β-Hydroxylation | 2-Amino-1-[4-(methylthio)phenyl]propan-1-ol | m/z 228.08 [M+H]+ |
Basic: What experimental parameters ensure stability during pH-dependent studies of this compound?
Methodological Answer:
- Buffered Solutions : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid hydrolysis.
- Temperature Control : Conduct studies at 25°C and 37°C to simulate physiological conditions.
- Degradation Monitoring : Track stability via UV-Vis (λmax ~270 nm for aromatic systems) and HPLC at 0, 6, 12, and 24-hour intervals .
Advanced: How does the trifluoromethoxy group influence electrophilic substitution reactions in this compound?
Methodological Answer:
The electron-withdrawing nature of the CF₃O- group deactivates the aromatic ring, directing substitution to the meta position relative to itself. For example:
- Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro derivatives.
- Halogenation : Bromine in acetic acid produces 5-bromo-substituted products.
Validate regioselectivity via X-ray crystallography (e.g., analogous structures in ) or NOE NMR to confirm substituent positions .
Basic: What safety protocols are critical when handling this compound in oxidative environments?
Methodological Answer:
- Ventilation : Use fume hoods due to potential release of methylthio radicals or SO₂ during oxidation.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for reactions involving HNO₃ or H₂O₂.
- Waste Disposal : Quench reactions with NaHCO₃ before aqueous disposal .
Advanced: What strategies optimize enantiomeric resolution for chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.
- Derivatization : Convert ketone to hydrazones with chiral hydrazines (e.g., (R)-1-phenylethylhydrazine) for diastereomer separation .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
